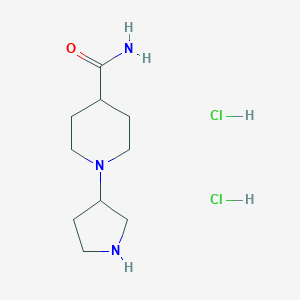
1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride
Overview
Description
This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound “1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride” is available for purchase from chemical suppliers .
Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases three-dimensional coverage .Scientific Research Applications
Medicinal Chemistry and Drug Development
Synthetic Methods : A novel method for the synthesis of a conformationally rigid diamine, which is crucial in medicinal chemistry, has been proposed. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, indicating the importance of such compounds in synthesizing biologically active molecules (Smaliy et al., 2011).
Pharmacological Effects : Research on pyrrolidine derivatives synthesized and tested for electrocardiographic, antiarrhythmic, and antihypertensive activity demonstrates the potential therapeutic applications of compounds structurally similar to 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride in treating cardiovascular diseases (Malawska et al., 2002).
Organic Synthesis and Chemical Properties
Process Development : A scalable and facile synthetic process for a novel Rho kinase inhibitor highlights the importance of developing efficient synthesis routes for compounds that could lead to the treatment of central nervous system disorders. This research reflects the broader applicability of such compounds in therapeutic development (Wei et al., 2016).
Biological Activity : Studies on the synthesis, crystal structure, and biological activity of related compounds reveal their potential in fungicidal and antiviral applications. Such research underlines the diverse biological activities that structurally similar compounds can exhibit, including against tobacco mosaic virus (Li et al., 2015).
Bioorganic and Medicinal Chemistry
- Small Molecule Inhibitors : Research identifying small molecule PCSK9 mRNA translation inhibitors showcases the potential of piperidine and pyrrolidine derivatives in modulating cholesterol levels, a crucial factor in cardiovascular disease management (Londregan et al., 2018).
Future Directions
Future research could focus on further exploring the biological activities of “1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride” and related compounds. For example, pyrrolidine derivatives have been used in the design of new compounds with different biological profiles . Additionally, a novel candidate series of pyrrolidine-constrained phenethylamines was developed as Dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes .
properties
IUPAC Name |
1-pyrrolidin-3-ylpiperidine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c11-10(14)8-2-5-13(6-3-8)9-1-4-12-7-9;;/h8-9,12H,1-7H2,(H2,11,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDYFTOJOLPUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCC(CC2)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



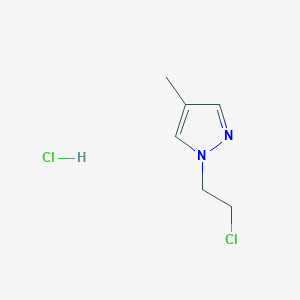
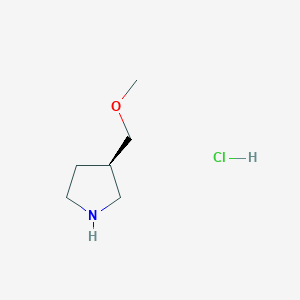
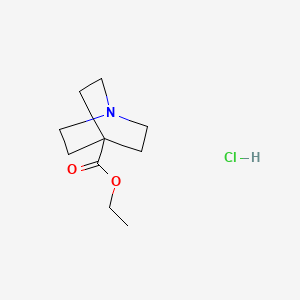

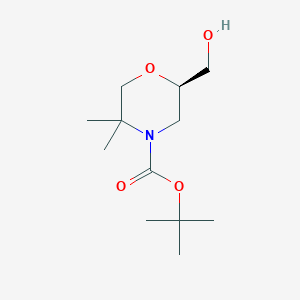

![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1434545.png)
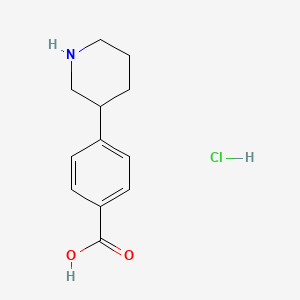
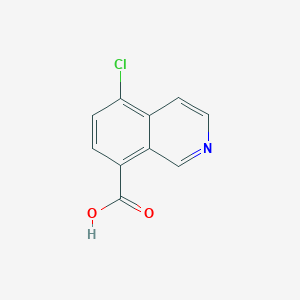

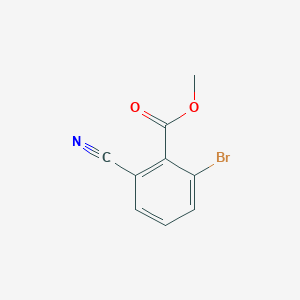
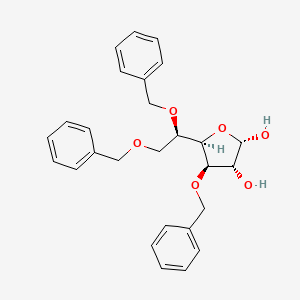
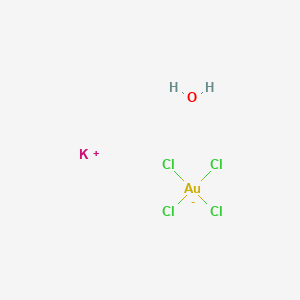
![Androsta-1,4,6-trien-3-one, 17-[(1-oxo-10-undecen-1-yl)oxy]-, (17beta)-](/img/structure/B1434552.png)